molecular formula C7H9NO2S B8714857 2-Ethyl-5-methylthiazole-4-carboxylic acid CAS No. 113366-76-0

2-Ethyl-5-methylthiazole-4-carboxylic acid

Cat. No. B8714857
CAS RN: 113366-76-0
M. Wt: 171.22 g/mol
InChI Key: XJWWVWWDMLFLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-methylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113366-76-0

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-ethyl-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10)

InChI Key

XJWWVWWDMLFLCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of ethyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate was dissolved in 10 ml ethanol. 2 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evapoarated, to give 0.8 g of 2-ethyl-5-methyl-1,3-thiazole-4-carboxylic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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